4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core, which is a five-membered lactam ring, substituted with acetyl, ethoxypropyl, hydroxy, and hydroxyphenyl groups. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving an appropriate amine and a diketone under acidic or basic conditions.
Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Ethoxypropyl Substitution: This step involves the alkylation of the nitrogen atom using 3-ethoxypropyl bromide or a similar reagent under basic conditions.
Hydroxyphenyl Substitution: This can be introduced via a Friedel-Crafts acylation reaction using 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups (acetyl and ketone) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) with a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound’s hydroxyl and acetyl groups may interact with biological macromolecules, potentially serving as a probe or inhibitor in enzymatic studies.
Medicine
The compound’s structural features suggest potential pharmacological activities. It could be investigated for its effects on specific biological pathways, possibly leading to the development of new therapeutic agents.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects would depend on its specific interactions with molecular targets. The hydroxyl and acetyl groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The ethoxypropyl group may influence the compound’s solubility and membrane permeability, affecting its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the ethoxypropyl and hydroxyphenyl groups.
1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the acetyl group.
4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the hydroxyphenyl group.
Uniqueness
The presence of both the ethoxypropyl and hydroxyphenyl groups, along with the acetyl and hydroxyl functionalities, makes 4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one unique
Properties
Molecular Formula |
C17H21NO5 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-acetyl-1-(3-ethoxypropyl)-4-hydroxy-2-(4-hydroxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H21NO5/c1-3-23-10-4-9-18-15(12-5-7-13(20)8-6-12)14(11(2)19)16(21)17(18)22/h5-8,15,20-21H,3-4,9-10H2,1-2H3 |
InChI Key |
FOIXCNZDIQWLLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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